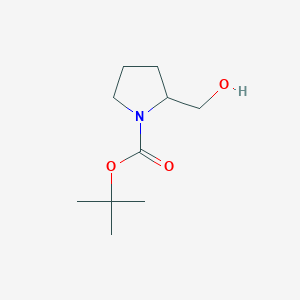

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFLLBPMZCIGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338734, DTXSID60867833 | |

| Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_44919 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170491-63-1 | |

| Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170491-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as (S)-Boc-prolinol, is a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold and stereodefined hydroxymethyl group make it an invaluable synthon for the enantioselective synthesis of a diverse array of complex molecules, most notably in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and its significant applications in drug discovery, with a focus on its role in the synthesis of antiviral drugs.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The stereochemistry of substituents on this five-membered ring is often critical for pharmacological activity. (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate offers a synthetically versatile platform to introduce this chiral motif. The tert-butoxycarbonyl (Boc) protecting group provides stability under a wide range of reaction conditions and can be readily removed when required, while the primary alcohol serves as a handle for further functionalization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is presented in the table below. This data is essential for its handling, characterization, and use in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| CAS Number | 69610-40-8 |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 62-64 °C |

| Optical Rotation | [α]²⁰/D ~ -48° (c=1.3 in chloroform) |

| Purity | Typically ≥98% |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |

Spectroscopic Data

Accurate spectroscopic data is crucial for the identification and quality control of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | IR (film) νₘₐₓ (cm⁻¹) | Mass Spectrometry (GC-MS) |

| 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.46 (s, 9H)[1] | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 29.3, 28.7, 23.6[1] | 3428, 2971, 2872, 1692, 1478, 1397, 1366, 1251, 1169, 1109, 1059[1] | m/z: 70 (100%), 114, 57[2] |

Experimental Protocols

The enantioselective synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is most commonly achieved through the reduction of the readily available and chiral starting material, N-Boc-L-proline. Below are detailed protocols for this key transformation.

Protocol 1: Reduction of N-Boc-L-proline with Lithium Aluminum Hydride (LAH)

This method is a robust and widely used procedure for the preparation of (S)-Boc-prolinol.

Materials:

-

N-Boc-L-proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

LAH Suspension: A suspension of LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL) is prepared in the flask.

-

Addition of N-Boc-L-proline: The mixture is cooled to 10°C using an ice bath. N-Boc-L-proline (0.85 mol) is added in portions over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.

-

Quenching: The reaction mixture is cooled to 10°C with an ice bath and diluted with diethyl ether (1000 mL). The reaction is carefully quenched by the sequential slow addition of water (47 mL), 15% aqueous NaOH (47 mL), and then water (141 mL).

-

Work-up: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether (3 x 150 mL).

-

Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Protection of (S)-Prolinol with Di-tert-butyl dicarbonate

An alternative approach involves the direct protection of commercially available (S)-prolinol.

Materials:

-

(S)-(-)-2-Pyrrolidinemethanol ((S)-Prolinol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: (S)-Prolinol (1.98 mmol) is dissolved in dichloromethane (5.0 mL) in a round-bottom flask at room temperature.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (1.98 mmol) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for 16 hours.

-

Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane) to afford the pure product.[3]

Applications in Drug Development

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a critical chiral building block in the synthesis of several important pharmaceuticals. Its stereocenter is incorporated into the final drug molecule, highlighting the importance of its enantiopurity.

Role as a Chiral Auxiliary and Building Block

The inherent chirality of (S)-Boc-prolinol makes it an excellent chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions. It is a foundational component for creating more complex chiral molecules.

Key Intermediate in the Synthesis of Antiviral Agents

A prominent application of this compound is in the synthesis of direct-acting antiviral agents for the treatment of Hepatitis C Virus (HCV) infection.

-

Velpatasvir: This potent NS5A inhibitor is a key component of the combination drug Epclusa®. The synthesis of Velpatasvir involves intermediates derived from (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, where the pyrrolidine ring forms a core part of the final drug structure.

-

Ledipasvir: Another NS5A inhibitor, a component of Harvoni®, also utilizes a derivative of the (S)-pyrrolidine scaffold in its synthesis.

The use of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in the synthesis of these drugs underscores its importance in providing access to enantiomerically pure and complex molecular architectures that are essential for their therapeutic activity.

Visualizations

Experimental Workflow: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Caption: Workflow for the synthesis of the target molecule.

Logical Relationship: Role in Velpatasvir Synthesis

Caption: Role as a key building block in Velpatasvir synthesis.

Conclusion

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a fundamentally important chiral building block with broad applications in organic synthesis and drug discovery. Its ready availability from the chiral pool, coupled with its versatile functional groups, makes it an indispensable tool for the construction of complex, enantiomerically pure molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable synthetic intermediate. Its continued use in the synthesis of cutting-edge pharmaceuticals is a testament to its enduring significance in the field.

References

An In-depth Technical Guide to N-Boc-DL-prolinol

Abstract: This technical guide provides a comprehensive overview of N-Boc-DL-prolinol, a key chiral building block utilized extensively in organic synthesis and pharmaceutical development. The document details the compound's chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis and discusses its significant applications. This guide is intended for researchers, scientists, and drug development professionals who require detailed technical information for the effective utilization of N-Boc-DL-prolinol in their work.

Chemical Structure and Identification

N-Boc-DL-prolinol, systematically named tert-butyl (rac)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a racemic mixture of the N-Boc-protected forms of D-prolinol and L-prolinol. The core structure consists of a five-membered pyrrolidine ring with a hydroxymethyl group at the C2 position. The secondary amine of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate for multi-step syntheses.[1]

The presence of a stereocenter at the C2 position means the compound exists as two non-superimposable mirror images, or enantiomers: (S)-N-Boc-prolinol (L-form) and (R)-N-Boc-prolinol (D-form). N-Boc-DL-prolinol is an equimolar mixture of these two enantiomers.

Quantitative data and chemical identifiers for N-Boc-prolinol are summarized in the tables below. Note that specific CAS numbers are assigned to the individual enantiomers.

Table 1: Chemical Identifiers for N-Boc-prolinol

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl (rac)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| CAS Number (L-form) | 69610-40-8 |

| CAS Number (D-form) | 83435-58-9[2] |

| Synonyms (L-form) | (S)-1-Boc-2-pyrrolidinemethanol, Boc-L-prolinol[3][4] |

| Synonyms (D-form) | (R)-1-Boc-2-pyrrolidinemethanol, Boc-D-prolinol[2] |

| InChI Key (L-form) | BFFLLBPMZCIGRM-QMMMGPOBSA-N[3] |

| InChI Key (D-form) | BFFLLBPMZCIGRM-MRVPVSSYSA-N[2] |

| Canonical SMILES (L-form) | CC(C)(C)OC(=O)N1CCC[C@H]1CO |

Physicochemical and Spectroscopic Properties

N-Boc-DL-prolinol is typically a white crystalline powder or solid at room temperature. Its properties are largely defined by the pyrrolidine alcohol structure and the Boc protecting group. As a racemic mixture, its bulk physical properties, such as melting point, may differ from those of the pure enantiomers. The optical rotation of the DL-form is zero.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White crystalline powder | [1] |

| Melting Point (L-form) | 62-64 °C | [1] |

| Solubility | Soluble in chloroform, methanol. Limited solubility in water. | [1] |

| Optical Rotation (L-form) | [α]²¹/D −48° (c = 1.3 in chloroform) |

| Storage Temperature | 2-8°C, inert atmosphere |[1] |

Table 3: Spectroscopic Data Summary

| Spectroscopy | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), pyrrolidine ring protons (multiplets, ~1.7-4.1 ppm), the hydroxymethyl protons (multiplet, ~3.4-3.7 ppm), and the hydroxyl proton (broad singlet, variable). Due to hindered rotation around the N-Boc amide bond, some signals may appear as two distinct sets of peaks for cis/trans rotamers. |

| ¹³C NMR | Signals for the tert-butyl carbons (~28 ppm for CH₃ and ~80 ppm for the quaternary carbon), pyrrolidine ring carbons (~23-60 ppm), the hydroxymethyl carbon (~64 ppm), and the carbamate carbonyl carbon (~155 ppm). |

| Infrared (IR) | Broad absorption band for the O-H stretch (~3400 cm⁻¹), C-H stretching bands (~2870-2970 cm⁻¹), and a strong C=O stretching band for the urethane carbonyl (~1670 cm⁻¹). |

Synthesis and Experimental Protocols

N-Boc-DL-prolinol is most commonly synthesized via a two-step process starting from DL-proline. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol 1: Synthesis of N-Boc-DL-proline

This protocol describes the protection of the amine group of DL-proline using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

DL-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂) or Water/Dioxane

-

Hydrochloric acid (HCl) or Citric acid solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve DL-proline (1.0 eq) in a suitable solvent system. For an aqueous system, use a solution of NaOH (1.1 eq) in water. For an organic system, suspend DL-proline in a solvent like dichloromethane and add triethylamine (1.2 eq).

-

Addition of (Boc)₂O: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the reaction solvent dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Aqueous): If using an aqueous system, wash the reaction mixture with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

-

Work-up (Organic): If using an organic system, wash the reaction mixture sequentially with a 10% citric acid solution, water, and brine.[5]

-

Extraction: Extract the product from the acidified aqueous phase into an organic solvent such as ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield N-Boc-DL-proline, which is often a white solid or a viscous oil.

Experimental Protocol 2: Reduction of N-Boc-DL-proline to N-Boc-DL-prolinol

This protocol describes the reduction of the carboxylic acid functional group to a primary alcohol.

Materials:

-

N-Boc-DL-proline

-

Borane tetrahydrofuran complex (BH₃·THF, 1M solution) or Ethyl Chloroformate and Sodium Borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Using BH₃·THF):

-

Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-DL-proline (1.0 eq) in anhydrous THF.

-

Reduction: Cool the solution to 0 °C. Add the 1M solution of BH₃·THF (1.5-2.0 eq) dropwise via syringe, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding methanol dropwise until gas evolution ceases.

-

Work-up: Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-DL-prolinol.

Applications in Research and Drug Development

N-Boc-DL-prolinol serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature (a protected amine and a primary alcohol) allows for selective chemical transformations at either end of the molecule.

-

Chiral Building Block: The enantiopure forms, N-Boc-L-prolinol and N-Boc-D-prolinol, are widely used as chiral auxiliaries and building blocks in asymmetric synthesis.[6] They are precursors for creating chiral ligands for catalysis and for synthesizing stereochemically defined molecules.[1]

-

Pharmaceutical Synthesis: N-Boc-prolinol derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use as a precursor in the synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1]

-

Nicotinic Acetylcholine Receptor Ligands: The prolinol scaffold is a component of novel ligands designed to target nicotinic acetylcholine receptors, which have potential as cognition-enhancing agents.[1][6]

Safety and Handling

N-Boc-DL-prolinol is classified as an irritant and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): It is recommended to wear protective gloves, safety glasses with side shields, and a lab coat when handling this compound. In case of dust formation, a dust mask (e.g., N95) should be used.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere to maintain its integrity.[1]

Conclusion

N-Boc-DL-prolinol is a valuable and versatile synthetic intermediate whose utility is well-established in both academic research and industrial drug development. The stability afforded by the Boc protecting group, combined with the reactivity of the primary alcohol, allows for its strategic incorporation into complex molecular architectures. The detailed protocols and data provided in this guide are intended to equip researchers with the necessary technical information to effectively and safely utilize N-Boc-DL-prolinol in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. N-(tert-Butoxycarbonyl)-D-prolinol | C10H19NO3 | CID 688279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-L-prolinol, 98+% | Fisher Scientific [fishersci.ca]

- 4. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]

In-Depth Technical Guide: CAS Number 170491-63-1

A Core Intermediate in the Synthesis of Novel Therapeutics

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 170491-63-1, known as tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This versatile chiral building block is a key intermediate in the synthesis of a range of biologically active molecules, notably nitric oxide synthase (NOS) inhibitors and multi-target antipsychotic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and its application in the development of novel therapeutics.

Chemical Identity and Properties

The compound with CAS number 170491-63-1 is a white solid chemically named this compound.[1] It is also commonly referred to by several synonyms, including N-(tert-Butoxycarbonyl)pyrrolidine-2-methanol, (S)-1-Boc-2-pyrrolidinemethanol, and N-Boc-prolinol. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCCC1CO | [2] |

| InChIKey | BFFLLBPMZCIGRM-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the protection of the secondary amine of pyrrolidine-2-methanol with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of Pyrrolidine-2-methanol

This protocol is based on a standard procedure for the N-protection of amino alcohols.[3]

Materials:

-

Pyrrolidine-2-methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Methanol (for chromatography)

-

Silica gel for column chromatography

Procedure:

-

Dissolve pyrrolidine-2-methanol (1.0 equivalent) in dichloromethane.

-

To this solution, add di-tert-butyl dicarbonate (1.0 equivalent).

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

Monitor the reaction for completion using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid. A typical yield for this reaction is high, often around 98%.[3]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46 (s, 9H).[3]

Application in the Synthesis of Nitric Oxide Synthase (NOS) Inhibitors

This compound serves as a crucial starting material for the synthesis of 1,3-thiazolidin-2-imine derivatives, which have been identified as potent inhibitors of nitric oxide synthase (NOS).[3] NOS enzymes are involved in the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles. The development of selective NOS inhibitors is a significant area of research for various therapeutic indications.

Synthetic Pathway to 1,3-Thiazolidin-2-imine Derivatives

The synthesis of these inhibitors involves a multi-step sequence starting from this compound. A generalized synthetic workflow is depicted below.

Caption: Synthetic workflow for 1,3-thiazolidin-2-imine derivatives.

Quantitative Data: Inhibition of Nitric Oxide Synthase Isoforms

While the specific IC₅₀ values for a series of 1,3-thiazolidin-2-imine derivatives synthesized from the title compound are found within specialized literature, the general trend indicates that these compounds exhibit potent and often selective inhibition of the different NOS isoforms (nNOS, eNOS, and iNOS). The table below is a representative example of the type of data generated in such studies.

| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) |

| Derivative 1 | Data not available | Data not available | Data not available |

| Derivative 2 | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

| Reference Cmpd | Data not available | Data not available | Data not available |

Note: Specific data for a series of compounds derived from CAS 170491-63-1 is not publicly available in the searched resources. This table structure is provided as a template for presenting such data when available.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against NOS isoforms.

Materials:

-

Purified recombinant human nNOS, eNOS, and iNOS

-

L-[³H]arginine

-

NADPH

-

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)

-

Calmodulin (for nNOS and eNOS assays)

-

Calcium chloride (CaCl₂)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Dowex AG 50W-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing buffer, NADPH, BH₄, and for nNOS and eNOS, calmodulin and CaCl₂.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding L-[³H]arginine and the respective NOS enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin, which binds unreacted L-[³H]arginine.

-

Separate the resin by centrifugation.

-

Measure the amount of L-[³H]citrulline formed in the supernatant using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Application in the Synthesis of the Antipsychotic Agent PZ-1190

This compound is also a key precursor in the multi-step mechanochemical synthesis of PZ-1190, a novel multi-target antipsychotic agent. PZ-1190 is a potent ligand for serotonin and dopamine receptors and has shown promising antipsychotic activity in rodent models.

Synthetic Pathway to PZ-1190

The synthesis of PZ-1190 from the title compound involves several key transformations, including oxidation and reductive amination, followed by deprotection and sulfonylation.

Caption: Synthetic workflow for the antipsychotic agent PZ-1190.

Mechanism of Action of PZ-1190: A Multi-Target Approach

PZ-1190 exhibits its antipsychotic effects through its interaction with multiple neurotransmitter receptors, primarily within the dopaminergic and serotonergic systems. The general mechanism of action for atypical antipsychotics involves the modulation of dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Caption: Simplified signaling pathway for atypical antipsychotics like PZ-1190.

Quantitative Data: Receptor Binding Profile of PZ-1190

The following table presents a representative receptor binding profile for a multi-target antipsychotic agent like PZ-1190, with affinity values (Ki) for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Functional Activity |

| Dopamine D₂ | Data not available | Antagonist/Partial Agonist |

| Dopamine D₃ | Data not available | Antagonist/Partial Agonist |

| Serotonin 5-HT₁ₐ | Data not available | Partial Agonist |

| Serotonin 5-HT₂ₐ | Data not available | Antagonist |

| Serotonin 5-HT₂C | Data not available | Antagonist |

| Serotonin 5-HT₆ | Data not available | Antagonist |

| Serotonin 5-HT₇ | Data not available | Antagonist |

Note: Specific Ki values for PZ-1190 are not publicly available in the searched resources. This table illustrates the expected data format.

Experimental Protocol: Radioligand Receptor Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human D₂ or 5-HT₂ₐ receptors)

-

Radioligand specific for the receptor (e.g., [³H]spiperone for D₂ receptors)

-

Test compound (PZ-1190) at various concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the cell membranes, radioligand, and incubation buffer.

-

Add the test compound at a range of concentrations. For determination of non-specific binding, a high concentration of a known ligand is used.

-

Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained by non-linear regression analysis of the competition binding data.

Conclusion

The chemical intermediate with CAS number 170491-63-1, this compound, is a valuable and versatile building block in medicinal chemistry. Its utility is demonstrated in the synthesis of potent nitric oxide synthase inhibitors and the novel multi-target antipsychotic agent PZ-1190. The straightforward synthesis of this intermediate, combined with its chiral nature, makes it an important tool for the development of new therapeutic agents targeting a range of diseases. Further research into the derivatives of this compound is likely to yield additional novel and potent drug candidates.

References

Spectroscopic data of N-Boc-2-pyrrolidinemethanol

An In-depth Technical Guide on the Spectroscopic Data of N-Boc-2-pyrrolidinemethanol

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-pyrrolidinemethanol, a chiral building block frequently utilized in pharmaceutical and chemical research. The information is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-2-pyrrolidinemethanol, based on typical experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-Boc-2-pyrrolidinemethanol (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.00 | m | 1H | CH |

| ~ 3.55 | m | 2H | CH₂-OH |

| ~ 3.40 | m | 2H | N-CH₂ |

| ~ 1.90 | m | 4H | Pyrrolidine CH₂ |

| 1.46 | s | 9H | C(CH₃)₃ |

Data is a representative compilation and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-2-pyrrolidinemethanol (126 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C=O (Boc) |

| 79.0 | C (CH₃)₃ |

| ~ 65.0 | CH₂-OH |

| ~ 59.0 | CH |

| ~ 46.5 | N-CH₂ |

| 28.5 | C(C H₃)₃ |

| ~ 27.0 | Pyrrolidine CH₂ |

| ~ 23.0 | Pyrrolidine CH₂ |

Data is a representative compilation and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Boc-2-pyrrolidinemethanol (Film) [1]

| Wavenumber (νmax) cm⁻¹ | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch |

| ~ 2970 | Strong | C-H stretch (alkane) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1400 | Medium | C-H bend |

| ~ 1170 | Strong | C-O stretch |

Data is a representative compilation and may vary slightly based on experimental conditions.[1]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for N-Boc-2-pyrrolidinemethanol (GC-MS, EI) [2][3]

| m/z | Relative Intensity | Assignment |

| 201 | Low | [M]⁺ (Molecular Ion) |

| 170 | Moderate | [M - OCH₃]⁺ |

| 144 | Moderate | [M - C₄H₉O]⁺ |

| 114 | Moderate | [M - C₅H₉O₂]⁺ |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidine fragment) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Fragmentation patterns can vary based on the ionization technique employed.[2][3][4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-2-pyrrolidinemethanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

-

Acquisition: Acquire the spectra on a 400 MHz or higher spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 512-2048 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS or residual solvent peak.

Infrared (IR) Spectroscopy[7][8]

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of N-Boc-2-pyrrolidinemethanol directly onto the ATR crystal. If solid, use the press to ensure good contact.

-

Acquisition:

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[4][9]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI with Gas Chromatography - GC):

-

Sample Preparation: Prepare a dilute solution of N-Boc-2-pyrrolidinemethanol in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.[7]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

GC Separation: The sample is vaporized and separated based on its boiling point and interactions with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like N-Boc-2-pyrrolidinemethanol.

Caption: General workflow for spectroscopic analysis.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(tert-Butoxycarbonyl)-D-prolinol | C10H19NO3 | CID 688279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Technical Guide: Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a versatile chiral building block extensively utilized in the synthesis of complex molecules, particularly in the field of drug discovery. Its pyrrolidine scaffold is a common feature in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application as a precursor in the development of nitric oxide synthase (NOS) inhibitors.

Core Compound Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 170491-63-1 |

Synthesis Protocol

A standard and efficient method for the synthesis of this compound involves the protection of the secondary amine of pyrrolidine-2-methanol with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of Pyrrolidine-2-methanol[1][2]

Materials:

-

Pyrrolidine-2-methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane and methanol)

Procedure:

-

Dissolve pyrrolidine-2-methanol (1 equivalent) in dichloromethane.

-

To this solution, add di-tert-butyl dicarbonate (1 equivalent).

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Application in the Development of Nitric Oxide Synthase (NOS) Inhibitors

This compound serves as a key starting material for the synthesis of various bioactive molecules, including inhibitors of nitric oxide synthase (NOS).[1][2] NOS enzymes are involved in a multitude of physiological and pathological processes, making them a significant target in drug development. The overproduction of nitric oxide is implicated in conditions such as inflammation and neurodegenerative diseases.

The following section outlines a logical workflow for the development of novel NOS inhibitors, starting from this compound.

Logical Workflow: From Precursor to NOS Inhibitor Candidate

The development process involves a multi-step synthetic route to generate derivatives, followed by biological screening to identify potent and selective inhibitors.

Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

A common method to screen for NOS inhibitors is the Griess assay, which measures the amount of nitrite (a stable product of nitric oxide) produced by the enzyme.

Materials:

-

Purified NOS enzyme (e.g., inducible NOS, iNOS)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin)

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Spectrophotometric plate reader

Procedure:

-

Prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, and other cofactors in an appropriate buffer.

-

Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known NOS inhibitor) and a negative control (solvent only).

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the Griess Reagent to each well.

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at approximately 540 nm using a plate reader.

-

Calculate the percentage of NOS inhibition for each test compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This comprehensive approach, combining targeted synthesis and robust biological screening, is fundamental in the quest for novel therapeutics targeting the nitric oxide pathway. The versatility of this compound makes it an invaluable tool for medicinal chemists and drug discovery professionals.

References

Stability of Boc-Protected Prolinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-tert-butoxycarbonyl-L-prolinol (Boc-prolinol), a critical chiral building block in pharmaceutical and organic synthesis. Understanding the stability profile of Boc-prolinol is paramount for ensuring the integrity of synthetic pathways, the quality of active pharmaceutical ingredients (APIs), and the reliability of research outcomes. This document outlines the inherent stability of Boc-prolinol, its degradation pathways under stress conditions, and detailed experimental protocols for its stability assessment.

Core Concepts in Boc-Prolinol Stability

N-Boc-L-prolinol is widely utilized for its enhanced stability compared to its unprotected parent compound, L-prolinol. The tert-butoxycarbonyl (Boc) protecting group is key to its chemical behavior, offering stability under neutral and basic conditions, which is advantageous in multi-step syntheses. However, the Boc group is intentionally designed to be labile under acidic conditions to allow for its removal when required.

Key Stability Characteristics:

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, representing the primary degradation pathway.

-

Base and Nucleophile Stability: Boc-prolinol is generally stable in the presence of bases and common nucleophiles.

-

Thermal Stability: As a solid, Boc-prolinol exhibits good thermal stability at recommended storage temperatures.

-

Storage Recommendations: To maintain its integrity, Boc-prolinol should be stored in a dry environment at 2-8°C.

Predicted Degradation Pathways

The principal degradation pathway for Boc-prolinol is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via the formation of a transient carbamic acid, which then decomposes to liberate the free amine (L-prolinol), carbon dioxide, and isobutylene or tert-butanol.

The Diverse Biological Activities of Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a versatile scaffold for developing novel therapeutic agents. The inherent stereochemistry and conformational flexibility of the pyrrolidine moiety allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyrrolidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. Detailed experimental protocols and a summary of quantitative efficacy data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1] Their mechanisms of action are varied and often involve the modulation of critical signaling pathways implicated in cancer progression.

A noteworthy example is the class of spiropyrrolidine oxindole derivatives, which have been shown to inhibit the proliferation of breast cancer cells.[2] Some of these compounds act as dual inhibitors of GPX4 and MDM2, crucial proteins involved in ferroptosis and p53 degradation, respectively.[2] Furthermore, certain pyrrolidine-containing compounds have been identified as potent antagonists of the CXCR4 chemokine receptor, which plays a vital role in cancer metastasis.[2]

The quantitative efficacy of several pyrrolidine derivatives against various cancer cell lines is summarized in the table below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiophen-containing Pyrrolidine | MCF-7 (Breast) | 17 - 28 | Doxorubicin | 16 |

| Thiophen-containing Pyrrolidine | HeLa (Cervical) | 19 - 30 | Doxorubicin | 18 |

| Phenyl-containing Pyrrolidine | MCF-7 (Breast) | 22 - 29 | Doxorubicin | 16 |

| Phenyl-containing Pyrrolidine | HeLa (Cervical) | 26 - 37 | Doxorubicin | 18 |

| N-Ethyl-N-methyl benzenesulfonamides | MCF-7 (Breast) | 62.53 | - | - |

| Benzenesulfonylpyrrolidine | MCF-7 (Breast) | 48.01 - 49.78 | Doxorubicin | 68.6 |

| Spiropyrrolidine-thiazolo-oxindole | HepG2 (Liver) | 0.80 - 0.85 µg/mL | Cisplatin | 9.00 µg/mL |

| Spiropyrrolidine-thiazolo-oxindole | HCT-116 (Colon) | 2.00 - 3.00 µg/mL | Cisplatin | - |

| Dibromo-substituted oxindole | MCF-7 (Breast) | 4.00 µg/mL | Cisplatin | 9.00 µg/mL |

| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.50 - 20.2 | - | - |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | - | - |

| Tetrazolopyrrolidine-1,2,3-triazole | HeLa (Cervical) | 0.32 - 1.80 | - | - |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3][4][5][6]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640) with 5% fetal bovine serum

-

Pyrrolidine derivative (test compound)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 2 x 10⁵ cells/mL in 100 µL of complete culture medium per well.[7] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in the complete culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 48 hours under the same conditions.[7]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[8] Pyrrolidine derivatives have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria.[8]

For instance, certain spiropyrrolidine derivatives have demonstrated excellent activity against Staphylococcus aureus and Micrococcus luteus.[9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The table below presents the MIC values for various pyrrolidine derivatives against different microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |

| Spiropyrrolidine | Staphylococcus aureus | 3.9 | Tetracycline | - |

| Spiropyrrolidine | Micrococcus luteus | 31.5 - 62.5 | Tetracycline | - |

| Dispiropyrrolidine | Bacillus subtilis | 32 | Amoxicillin | 64 |

| Dispiropyrrolidine | Staphylococcus epidermidis | 32 | Amoxicillin | 64 |

| Dispiropyrrolidine | Gram-negative bacteria | 64 - 125 | Amoxicillin / Ampicillin | 64 / 78 |

| Benzoylaminocarbothioyl pyrrolidine | Candida species | 25 - 100 | - | - |

| 2,5-Pyrrolidinedione | Enterococcus faecalis | 0.25 - 0.5 µM | - | - |

| 2,5-Pyrrolidinedione | Candida albicans | 0.125 - 0.5 µM | - | - |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrrolidine derivative (test compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrrolidine derivative in the broth medium directly in the 96-well plate.[10] The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for the fungal strain.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][13] This can be determined visually or by measuring the absorbance using a microplate reader.

Antiviral Activity

Pyrrolidine derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses. For example, certain pyrrolidine analogs have been investigated as inhibitors of the main protease (MPro) of coronaviruses, a critical enzyme for viral replication.[14] Additionally, some derivatives have demonstrated inhibitory activity against the neuraminidase of the influenza A virus.[7]

The 50% effective concentration (EC50) is a common metric used to quantify the antiviral activity of a compound. The table below summarizes the antiviral activity of select pyrrolidine derivatives.

| Compound Class | Virus | Target | EC50 / IC50 (µM) | Reference Compound | EC50 / IC50 (µM) |

| Pyrrolidine Derivatives | SARS-CoV-2 | Main Protease (MPro) | Varies | - | - |

| 4-hydroxy-L-proline derivatives | Influenza A (H3N2) | Neuraminidase | 1.56 - 2.71 | Oseltamivir | 1.06 |

Experimental Protocol: Antiviral Activity (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.[2][15][16][17][18]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Complete culture medium

-

Pyrrolidine derivative (test compound)

-

Overlay medium (containing, for example, carboxymethyl cellulose or agarose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in the culture medium. Remove the growth medium from the cell monolayers and add the medium containing the test compound.

-

Virus Infection: Infect the cells with a known amount of virus (multiplicity of infection, MOI) that produces a countable number of plaques.

-

Overlay Application: After a virus adsorption period (typically 1 hour), remove the virus-containing medium and add the overlay medium containing the respective concentrations of the test compound. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-3 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound). The EC50 value, the concentration that reduces the plaque number by 50%, can then be determined.

Neuroprotective Activity

Pyrrolidine derivatives have demonstrated significant neuroprotective effects in various models of neuronal injury. One prominent example is pyrrolidine dithiocarbamate (PDTC), which has been shown to provide neuroprotection in neonatal rats after brain hypoxia-ischemia.[19] The neuroprotective effects of PDTC are attributed, at least in part, to its ability to reduce inflammation and oxidative stress.[19]

The neuroprotective activity of these compounds is often evaluated in vitro using models such as oxygen-glucose deprivation (OGD), which mimics ischemic conditions.[20][21][22]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

The oxygen-glucose deprivation (OGD) assay is a widely used in vitro model to simulate the conditions of ischemia and to screen for neuroprotective compounds.[20][22]

Materials:

-

Primary neuronal cell culture or brain slices

-

Glucose-free culture medium

-

Hypoxic chamber or incubator

-

Pyrrolidine derivative (test compound)

-

Reagents for assessing cell viability (e.g., lactate dehydrogenase (LDH) assay kit, propidium iodide)

Procedure:

-

Cell Culture: Culture primary neurons or prepare organotypic brain slices.

-

Compound Pre-treatment: Treat the cells or slices with different concentrations of the pyrrolidine derivative for a specified period before inducing OGD.

-

OGD Induction: Replace the normal culture medium with glucose-free medium and place the cultures in a hypoxic chamber (typically with an atmosphere of 95% N₂ and 5% CO₂) for a defined duration (e.g., 30-60 minutes).

-

Reperfusion: After the OGD period, return the cultures to normal glucose-containing medium and a normoxic environment (standard incubator) to simulate reperfusion.

-

Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal cell death or viability using methods such as the LDH assay (which measures the release of LDH from damaged cells) or staining with fluorescent dyes like propidium iodide (which enters and stains the nuclei of dead cells).

-

Data Analysis: Quantify the level of cell death in the OGD-exposed cultures treated with the pyrrolidine derivative and compare it to the OGD-exposed cultures without treatment. A reduction in cell death indicates a neuroprotective effect.

Modulation of Signaling Pathways

The biological activities of pyrrolidine derivatives are often mediated through their interaction with specific intracellular signaling pathways. Two key pathways that have been shown to be modulated by these compounds are the NF-κB and Akt/GSK-3β signaling pathways.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses.[23][24][25][26] Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of NF-κB activation.[23][24] By inhibiting the NF-κB pathway, PDTC can alleviate the inflammatory response in various disease models.[23]

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β signaling pathway is a critical regulator of cell survival and apoptosis.[27][28][29][30] Pyrrolidine dithiocarbamate (PDTC) has been shown to activate this pathway, contributing to its neuroprotective effects.[27] Activation of Akt leads to the phosphorylation and inactivation of GSK-3β, which in turn promotes cell survival.

Synthesis of Pyrrolidine Derivatives

A variety of synthetic methodologies have been developed for the construction of the pyrrolidine ring.[31][32][33][34] Multicomponent reactions, in particular, offer an efficient and atom-economical approach to generate diverse libraries of pyrrolidine derivatives for biological screening.[32] One such method is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.

Experimental Protocol: Synthesis of Spiropyrrolidines via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of spiropyrrolidines from isatin, an amino acid (e.g., sarcosine), and a dipolarophile.[32]

Materials:

-

Isatin

-

Sarcosine (or another secondary amino acid)

-

Dipolarophile (e.g., an activated alkene)

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isatin (1.0 equivalent), sarcosine (1.2 equivalents), and the dipolarophile (1.0 equivalent) in a suitable solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired spiropyrrolidine derivative.

Conclusion

Pyrrolidine derivatives represent a rich and diverse class of heterocyclic compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents makes them highly attractive scaffolds for the development of new therapeutics. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel pyrrolidine-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrrolidine dithiocarbamate inhibits serum-induced NF-kappaB activation and induces apoptosis in ROS 17/2.8 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response in a Ligature-Induced Peri-Implantitis Model: A Canine Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of GSK3β mimetic inhibitors of Akt featuring a novel extended dipeptide surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. cordis.europa.eu [cordis.europa.eu]

- 32. benchchem.com [benchchem.com]

- 33. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in organic synthesis and pharmaceutical research. This compound, also known as N-Boc-L-Prolinol, is widely utilized as an intermediate in the creation of complex organic molecules and various active pharmaceutical ingredients.[1][2] For instance, it is a precursor in the synthesis of daclatasvir, a drug used to treat Hepatitis C.[1]

Two primary synthetic routes are detailed below: the direct N-Boc protection of 2-(hydroxymethyl)pyrrolidine and the reduction of N-Boc-L-proline. These methods offer researchers flexibility based on the availability of starting materials and desired scale.

Summary of Synthetic Protocols

The following table summarizes the key quantitative data for the two primary synthetic methods described in this document.

| Parameter | Method 1: Boc Protection | Method 2: Reduction of Boc-L-proline |

| Starting Material | (S)-2-(Hydroxymethyl)pyrrolidine | N-Boc-L-proline |

| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | Ethyl chloroformate, Sodium borohydride |

| Solvent(s) | Dichloromethane | Tetrahydrofuran |

| Reaction Time | 16 hours | Not specified |

| Yield | 98% | High (not specified) |

| Purification | Column Chromatography | Extraction and solvent removal |

Experimental Workflow

The general experimental workflow for the synthesis of this compound involves several key stages, from reaction setup to the purification and analysis of the final product.

Caption: General experimental workflow for synthesis.

Method 1: N-Boc Protection of 2-(Hydroxymethyl)pyrrolidine

This method involves the direct protection of the secondary amine of 2-(hydroxymethyl)pyrrolidine using di-tert-butyl dicarbonate ((Boc)₂O). It is a straightforward and high-yielding procedure.

Reaction Scheme

Caption: N-Boc protection of 2-(hydroxymethyl)pyrrolidine.

Experimental Protocol

-

Reaction Setup: Dissolve 2-(hydroxymethyl)pyrrolidine (0.300 g, 1.98 mmol) in dichloromethane (5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.[3][4]

-

Reagent Addition: To the solution, add di-tert-butyl dicarbonate (0.650 g, 1.98 mmol).[3][4]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.[3][4]

-

Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. Purify the residue using column chromatography (eluent: 0-10% methanol in dichloromethane) to yield the final product.[3][4]

-

Product: This procedure affords this compound as a white to almost white crystalline powder (0.590 g, 98% yield).[3][4]

Method 2: Reduction of N-Boc-L-proline

This alternative route involves the reduction of the carboxylic acid functionality of N-Boc-L-proline to the corresponding primary alcohol. This method is particularly useful when starting from the readily available Boc-protected amino acid.

Reaction Scheme

Caption: Reduction of N-Boc-L-proline.

Experimental Protocol

-

Activation of Carboxylic Acid: In a flask under a nitrogen atmosphere, dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of ethyl chloroformate. Stir the mixture at 0 °C to form the mixed anhydride intermediate.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in water and cool it to 0 °C. Slowly add the previously prepared mixed anhydride solution to the NaBH₄ solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature until the reaction is complete (monitor by TLC).

-

Work-up and Extraction: Quench the reaction by carefully adding an acid (e.g., 1N HCl) until the pH is neutral. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

These protocols provide reliable methods for the synthesis of this compound, a valuable building block for further chemical transformations. The choice of method will depend on the availability of starting materials and the specific requirements of the research project.

References

Application Notes: Asymmetric Synthesis Using (S)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-Boc-(S)-prolinol, is a versatile chiral auxiliary derived from the readily available and inexpensive amino acid, (S)-proline.[1] Its rigid pyrrolidine ring, coupled with the sterically demanding tert-butoxycarbonyl (Boc) group and the coordinating hydroxymethyl group, makes it an effective controller for a variety of asymmetric transformations. The fundamental principle involves the temporary attachment of this chiral moiety to a prochiral substrate (e.g., a ketone or carboxylic acid) to form an intermediate, typically an enolate or enamine.[1] The auxiliary then directs the approach of an incoming reagent (electrophile) to one of the two prochiral faces, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and often allows for the recovery and recycling of the auxiliary.[1]

This document provides detailed application notes and protocols for the use of N-Boc-(S)-prolinol in key asymmetric reactions, including alkylations and aldol reactions.

Core Principle and Workflow

The use of N-Boc-(S)-prolinol as a chiral auxiliary follows a well-defined three-step sequence. This strategy is designed to convert a prochiral starting material into a chiral product with a high degree of stereochemical control.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application 1: Asymmetric Alkylation of Carbonyl Compounds

One of the most powerful applications of prolinol-derived auxiliaries is in the asymmetric alkylation of ketones and aldehydes.[1] The substrate is first converted into a chiral enamine or, more commonly, an N-acyl pyrrolidine which is then deprotonated to form a chiral enolate. The auxiliary's structure creates a highly organized transition state, often involving chelation with a metal ion like lithium, which blocks one face of the enolate. This forces the electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face, resulting in high diastereoselectivity.

Quantitative Data Summary: Asymmetric Alkylation

The following table summarizes representative results for the asymmetric alkylation of various N-acyl pyrrolidine derivatives, demonstrating the high levels of stereocontrol achievable.

| Entry | Substrate (N-Acyl Group) | Electrophile (R-X) | Yield (%) | d.r. (syn:anti) | e.e. (%) |

| 1 | Propionyl | Benzyl Bromide | 85 | >95:5 | >98 |

| 2 | Phenylacetyl | Methyl Iodide | 92 | >95:5 | >98 |

| 3 | Propionyl | Allyl Iodide | 77 | >95:5 | 96 |

| 4 | Isovaleryl | Ethyl Iodide | 81 | 90:10 | 95 |

Note: Data is compiled from representative examples in the literature. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Pyrrolidine

This protocol describes a general procedure for the diastereoselective alkylation of a prochiral carboxylic acid derivative.

Step 1: Attachment of Chiral Auxiliary

-

To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture for 2 hours at room temperature, then concentrate under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous THF and cool to -78 °C.

-

In a separate flask, dissolve (S)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.

-

Add the solution of the chiral auxiliary to the acid chloride solution dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-